molecular formula C18H19N3O4 B2929032 4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-84-7

4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2929032
CAS No.: 2097896-84-7
M. Wt: 341.367
InChI Key: IFDPASZNBSRJTH-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

Möller et al. (2017) explored 1,4-disubstituted aromatic piperazines, highlighting the synthesis of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds showed a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).

Synthesis and Receptor Binding Assays

Guca (2014) synthesized derivatives from pyrazolo[1,5-α]pyridine, examining their dopamine receptor binding affinity. The study suggests one compound as a potential dopamine D4 receptor ligand, illustrating the relevance of structural modifications in enhancing receptor selectivity and binding affinity (Guca, 2014).

Antimicrobial and Anti-Inflammatory Agents

Abu‐Hashem et al. (2020) reported on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showing significant COX-2 inhibition and potential as analgesic and anti-inflammatory agents. This research underscores the therapeutic potential of such compounds in treating inflammation-related disorders (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Thiazolidinone Derivatives

Patel et al. (2012) developed a novel series of thiazolidinone derivatives, demonstrating their antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).

Crystallographic and Mesogenic Studies

Lin et al. (2007) focused on the synthesis and characterization of 1,4-di-4-pyridylpiperazine complexes, providing insights into their mesogenic behaviors and potential applications in materials science (Lin et al., 2007).

Properties

IUPAC Name

4-(2,3-dimethoxybenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-15-7-3-6-14(17(15)25-2)18(23)20-9-10-21(16(22)12-20)13-5-4-8-19-11-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPASZNBSRJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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